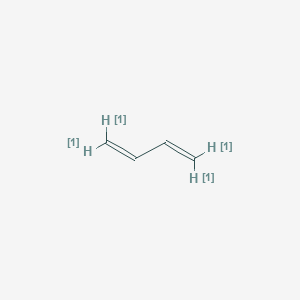

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-

Overview

Description

Synthesis Analysis

Selective formation of trans-2-butene-1,4-d2 and (E)-2-methyl-2-butene-1,4-d2 in the deuteration of 1,3-butadiene derivatives over thorium oxide catalysts was observed, elucidating the intermediates of the reactions and providing direct evidence of 1,4-addition being a dominant mechanism (Imizu, Tanabe, & Hattori, 1979). Furthermore, the synthesis of perdeuterated analogues of butadiene epoxide metabolites highlights a method for producing these compounds in good yields, offering a pathway to explore the compound's synthesis and its intermediates (Sangaiah et al., 1997).

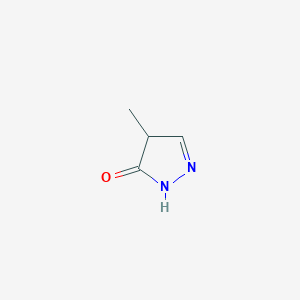

Molecular Structure Analysis

The molecular structure and dynamics of derivatives of 1,3-butadiene, including its deuterated forms, have been explored. The studies include the synthesis and characterization of various butadiene derivatives, providing insights into their molecular geometry and reactivity. For example, the polymorph landscape of 1,1,4,4-tetraphenyl-1,3-butadiene offers a rationalization of its solid-state behavior, which could be analogous to understanding the structure of deuterated 1,3-butadiene derivatives (Bacchi et al., 2014).

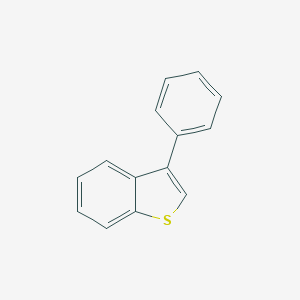

Chemical Reactions and Properties

Deuterated 1,3-butadiene participates in unique chemical reactions due to the presence of deuterium. Studies on its reactions provide insights into stereoselective hydrogenations and the synthesis of conjugated tetraenes, revealing mechanisms that could be pertinent to understanding the chemical behavior of its deuterated form. For instance, Ru(0)-catalyzed synthesis of conjugated tetraenes using internal alkynes with 1,3-butadiene demonstrates the compound's reactivity and potential for forming complex structures (Kiyota & Hirano, 2018).

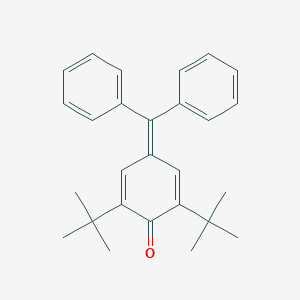

Physical Properties Analysis

The physical properties of 1,3-butadiene and its derivatives, including the deuterated forms, have been extensively studied. These properties include phase behavior, thermal stability, and luminescence, which are crucial for applications in material science and chemical synthesis. The exploration of the polymorph landscape for tetraphenyl derivatives of 1,3-butadiene sheds light on the solid-state behavior, which can be extrapolated to understand the physical properties of deuterated 1,3-butadiene derivatives (Bacchi et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)-, such as reactivity, stability, and its role in various chemical reactions, are derived from its unique molecular structure. The presence of deuterium atoms influences its reactivity patterns and kinetic isotope effects in chemical reactions. Studies on the hydrogenation and functionalization of butadiene derivatives provide a foundation for understanding these properties in its deuterated counterparts. For instance, the palladium-catalyzed 1,4-difunctionalization of butadiene forms skipped polyenes, illustrating the versatile reactivity of butadiene derivatives (McCammant, Liao, & Sigman, 2013).

Scientific Research Applications

Selective Formation in Deuteration Over Catalysts

Research demonstrates that in the deuteration of 1,3-butadiene derivatives, specific products such as trans-2-butene-1,4-d2 and (E)-2-methyl-2-butene-1,4-d2 can be selectively formed using thorium oxide catalysts. This process highlights the mechanism of 1,4-addition being dominant, where the stable conformations of starting dienes are reflected in the products' structure. The reactions maintain the geometrical structures and molecular identity throughout hydrogenation (Imizu, Tanabe, & Hattori, 1979).

Analysis of Diepoxide-Specific Adducts

A study on 1,3-Butadiene, an important industrial chemical, revealed insights into its metabolism in mice and rats. The formation of specific cyclic N-Terminal Globin Adducts after exposure to this compound was analyzed, providing new information about species and exposure differences in 1,3-Butadiene metabolism (Boysen et al., 2004).

Mechanistic Studies in Conjugated Dienes Hydrogenation

Mechanistic studies of hydrogenation over lanthanum oxide catalysts have shown that in the deuteration of 1,3-butadiene, products like trans-2-butene-1,4-d2 predominantly result from 1,4 addition of D atoms. This process suggests the reaction intermediate to be a trans-π-allylic carbanion, with a retention of the geometrical structure of the 1,3-butadiene molecule during the reaction (Imizu, Sato, & Hattori, 1982).

Photochemical Reactions in the Atmosphere

Research on the photochemical reactions of 1,3-butadiene with hydroxyl radicals and ozone in the atmosphere provides insights into its transformation, crucial for understanding its fate and impact. This study identified various carbonyls and non-carbonyls formed during these reactions, proposing schemes for the reaction mechanism (Liu, Jeffries, & Sexton, 1999).

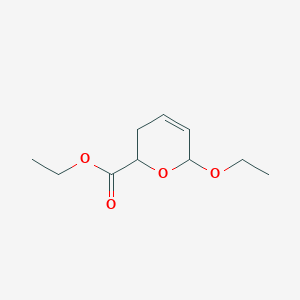

Synthesis and Applications in Organic Chemistry

The synthesis of stereo-defined 1,1,4,4-tetrahalo- and 1,1,4,4-mixed-tetrahalo-1,3-butadienes has been achieved, highlighting their potential as useful building blocks in organic chemistry. These poly-functionalized gem-dihalodienes demonstrate the versatility of 1,3-butadiene derivatives in synthetic applications (Zhang et al., 2008).

properties

IUPAC Name |

1,1,4,4-tetraprotiobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZBPTYRLMSJV-ASABIGESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[1H]C(=CC=C([1H])[1H])[1H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |

CAS RN |

10545-58-1 | |

| Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.